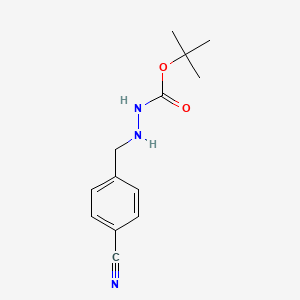

Tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate

Description

Properties

IUPAC Name |

tert-butyl N-[(4-cyanophenyl)methylamino]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)16-15-9-11-6-4-10(8-14)5-7-11/h4-7,15H,9H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKKJVNZXJKYSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNCC1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate involves several steps. One common synthetic route includes the reaction of tert-butyl hydrazinecarboxylate with 4-cyanobenzyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution .

Chemical Reactions Analysis

Tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The hydrazinecarboxylate moiety can participate in nucleophilic substitution reactions, forming new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibitors and other biologically active molecules.

Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate involves its interaction with specific molecular targets. The hydrazinecarboxylate moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The cyanobenzyl group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tert-butyl hydrazinecarboxylates exhibit structural diversity based on substituents attached to the hydrazine nitrogen. Below is a detailed comparison of tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate with analogous compounds, focusing on substituent effects, synthetic yields, and applications.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Reactivity The 4-cyanobenzyl group in the target compound introduces strong electron-withdrawing effects, making it more reactive toward nucleophilic aromatic substitution compared to 2,4-difluorobenzyl derivatives, which exhibit moderate electron withdrawal . Halogenated pyridyl substituents (e.g., bromo-chloro) enable cross-coupling reactions (e.g., Suzuki-Miyaura), expanding utility in heterocyclic chemistry .

Synthetic Efficiency

- Yields vary significantly based on substituent complexity. For example, the tetrahydro-2H-pyran-4-yl derivative achieves 90% yield due to commercial availability of precursors, while sterically hindered pentenyl-benzyl analogs require lower temperatures and specialized bases (e.g., n-BuLi), resulting in 61% yields .

Applications in Drug Discovery The 4-cyanobenzyl derivative is pivotal in synthesizing kinase inhibitors and HDAC modulators, leveraging its ability to form stable hydrogen bonds with enzyme active sites . 2,4-Difluorobenzyl analogs are explored for antimicrobial activity due to enhanced membrane permeability from fluorine atoms .

Biological Activity

Tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate is a hydrazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a tert-butyl ester group and a cyanobenzyl moiety. These structural characteristics contribute to its reactivity and biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that various hydrazine derivatives, including tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate, exhibit antimicrobial activity. The mechanism of action is thought to involve the disruption of microbial cell membranes and interference with metabolic processes. In a comparative study, compounds with similar structures demonstrated significant activity against a range of bacterial strains, suggesting that modifications in the substituents can enhance efficacy.

Anticancer Activity

The anticancer potential of tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate has been explored in several studies. It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. A study reported that this compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |

| A549 (Lung Cancer) | 20 | Induction of oxidative stress |

Insecticidal Activity

In addition to its antimicrobial and anticancer properties, this compound has also been evaluated for insecticidal activity. Studies have shown that hydrazine derivatives can effectively target pests, providing a potential avenue for agricultural applications. The introduction of specific substituents has been found to enhance the insecticidal potency significantly.

Synthesis and Evaluation

A series of studies have synthesized various analogues of tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate to evaluate their biological activities. For instance, researchers synthesized a range of hydrazinecarboxylates and tested them against different biological targets. The results indicated that certain modifications led to increased potency against specific pathogens or cancer cells.

Mechanistic Insights

Mechanistic studies have revealed that the biological activity of tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate may be attributed to its ability to form reactive intermediates. These intermediates can interact with cellular macromolecules, leading to alterations in cellular functions. For example, the compound was shown to inhibit key enzymes involved in cancer cell proliferation, further supporting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate?

- Methodology : The compound is typically synthesized via condensation of tert-butyl carbazate with 4-cyanobenzaldehyde under reductive amination conditions. Sodium cyanoborohydride (NaCNBH₃) is commonly used as a reducing agent in methanol or ethanol at reflux (60–80°C) . Post-reaction purification involves column chromatography (e.g., 10–30% ethyl acetate/hexane gradients) to isolate the product in >90% purity. Recrystallization from dichloromethane/hexane mixtures may further enhance purity .

- Key Data :

| Reaction Step | Conditions | Yield | Purity |

|---|---|---|---|

| Condensation | Methanol, reflux, 12h | 65–75% | 85–90% |

| Purification | Column chromatography (SiO₂, EtOAc/hexane) | 60–70% | >95% |

Q. How is tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate characterized structurally?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ confirm the hydrazinecarboxylate backbone and 4-cyanobenzyl substituent. Key signals include δ ~1.4 ppm (tert-butyl CH₃), δ ~4.2 ppm (N-CH₂-Ar), and δ ~7.6 ppm (aromatic protons) .

- HRMS : Exact mass analysis (e.g., [M+H⁺]⁺ calc. for C₁₄H₁₈N₃O₂: 284.1399) validates molecular composition .

- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~2220 cm⁻¹ (C≡N stretch) confirm functional groups .

Q. What solvents and reaction conditions stabilize this compound during storage?

- Methodology : Store at 2–8°C in airtight containers under inert gas (N₂/Ar). Use anhydrous dichloromethane or THF for dissolution to prevent hydrolysis. Avoid prolonged exposure to light or moisture, which can degrade the tert-butyloxycarbonyl (Boc) protecting group .

Advanced Research Questions

Q. How does the 4-cyanobenzyl group influence reactivity in nucleophilic or cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing cyano group enhances the electrophilicity of the benzyl carbon, facilitating nucleophilic attacks (e.g., Suzuki coupling or alkylation). However, it may reduce hydrazine’s nucleophilicity by delocalizing the lone pair on the adjacent nitrogen .

- Experimental Design : Compare reactivity with analogs (e.g., 4-fluorobenzyl or 4-methylbenzyl derivatives) in Pd-catalyzed cross-coupling reactions. Monitor yields and byproducts via HPLC .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Case Study : If analogs with 4-cyanobenzyl groups show inconsistent enzyme inhibition (e.g., IC₅₀ varying by >10-fold), perform:

Docking Studies : Model interactions with target enzymes (e.g., hydrazine moiety binding catalytic cysteine residues).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.